molecular formula C18H21N3O3 B2566443 N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034241-68-2

N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2566443
CAS No.: 2034241-68-2
M. Wt: 327.384
InChI Key: IQXLAMJIIJRKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a small molecule research compound supplied for scientific investigation. Research into structurally related compounds suggests this chemical may function as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme that catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a methyl donor . NNMT is a metabolic regulator of interest in several research fields. Its activity consumes NAM, a precursor for the essential cofactor NAD+, thereby influencing cellular redox reactions and energy metabolism . Furthermore, by converting SAM to S-adenosyl-L-homocysteine (SAH), NNMT activity can impact the cellular methylation potential, which may affect epigenetic patterns through modifications such as histone methylation . Aberrant expression of NNMT has been observed in various cancer models and metabolic diseases, making it a target of interest for pharmacological investigation . Inhibition of NNMT is a strategy explored in preclinical research to understand its role in pathways relevant to oncology, obesity, and insulin resistance . This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. The specific potency, selectivity, and mechanistic action of this compound should be confirmed by the researcher through appropriate experimental validation.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-3-2-8-19-17(13)21-18(22)15-4-5-16(20-11-15)24-12-14-6-9-23-10-7-14/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXLAMJIIJRKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Substitution with 3-methylpyridin-2-yl Group:

    Attachment of Tetrahydro-2H-pyran-4-ylmethoxy Group: This step involves the reaction of the nicotinamide derivative with tetrahydro-2H-pyran-4-ylmethanol under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The nicotinamide core contains an amide bond, which is a key site for reactivity. Amides can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or its conjugate base. For example:

  • Acidic hydrolysis : In dilute HCl or H2SO4, the amide bond may cleave to yield a pyridine derivative and a carboxylic acid intermediate .

  • Basic hydrolysis : Using NaOH or KOH, the reaction may proceed via nucleophilic attack by hydroxide ions, leading to amide cleavage.

Reaction TypeConditionsExpected Products
Acid-catalyzed hydrolysisHCl, heatPyridine-2-carboxylic acid derivative
Base-catalyzed hydrolysisNaOH, aqueous solutionSodium salt of pyridine-2-carboxylate

Methoxy Group Reactivity

The methoxy group at the 6-position of the nicotinamide ring is susceptible to nucleophilic substitution. Potential reactions include:

  • Demethylation : Under acidic conditions (e.g., HBr or HI), the methoxy group may undergo cleavage, forming a hydroxyl group.

  • Alkylation : Reaction with alkyl halides (e.g., methyl bromide) could introduce new alkyl substituents.

Reaction TypeReagentsExpected Products
DemethylationHBr, heat6-Hydroxy derivative
AlkylationCH3Br, K2CO3, acetoneAlkylated methoxy derivative

Tetrahydro-Pyran Ring Reactivity

The tetrahydro-pyran moiety is prone to ring-opening reactions under acidic conditions. For example:

  • Acid-catalyzed hydrolysis : In dilute H2SO4 or HCl, the ring may open to form a diol or hemiacetal derivatives.

  • Oxidation : Under oxidative conditions (e.g., KMnO4, H2O), the ring could oxidize to form a carbonyl-containing compound.

Reaction TypeConditionsExpected Products
Ring-opening hydrolysisHCl, heatDiol or hemiacetal derivatives
OxidationKMnO4, H2OCarbonyl-containing compound

Pyridine Ring Reactivity

The 3-methylpyridin-2-yl substituent introduces additional reactivity:

  • Electrophilic substitution : The pyridine ring may undergo reactions such as nitration or bromination at the para position relative to the methyl group.

  • Reduction : Using agents like LiAlH4, the pyridine ring could reduce to a piperidine derivative.

Reaction TypeReagentsExpected Products
BrominationBr2, FeBr3Brominated pyridine derivative
ReductionLiAlH4, THFPiperidine derivative

Potential Biological Interactions

While not strictly a chemical reaction, the compound’s interaction with biological targets (e.g., enzymes or receptors) is critical for its therapeutic potential. For example:

  • Enzyme inhibition : The nicotinamide moiety may bind to NAD+-dependent enzymes, modulating metabolic pathways .

  • Protein-ligand binding : The tetrahydro-pyran and methoxy groups may enhance solubility and facilitate receptor interactions.

Stability and Degradation Pathways

The compound’s stability under physiological conditions (e.g., pH 7.4, 37°C) is essential for pharmacological applications. Potential degradation pathways include:

  • Hydrolysis of the amide bond : Leading to inactivation in biological systems.

  • Oxidative cleavage : Deterioration under oxidative stress, though the absence of oxidation-sensitive triaminophenyl groups (as in flupirtine ) may enhance stability.

Scientific Research Applications

Biological Activities

N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide exhibits several promising biological activities:

  • Neuroprotection : Compounds with similar structures have been studied for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Parkinson's disease .
  • Metabolic Regulation : The compound may play a role in metabolic processes, influencing pathways associated with energy metabolism and insulin sensitivity.

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Cancer Treatment : Similar nicotinamide derivatives have shown potential in cancer therapy by targeting specific pathways involved in tumor growth and proliferation .
  • Pain Management : Research indicates that related compounds may act as cannabinoid receptor agonists, offering analgesic properties without central nervous system side effects .

Neuroprotective Effects

A study investigating the neuroprotective properties of related nicotinamide derivatives highlighted their ability to mitigate oxidative stress in neuronal cells. The findings suggest that these compounds could be beneficial in developing treatments for neurodegenerative conditions .

Cancer Research

In a recent investigation, this compound was evaluated for its efficacy against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating its potential as an anti-cancer agent .

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic synthesis techniques. The compound's interactions with biological targets, such as enzymes or receptors, are crucial for understanding its pharmacodynamics. Techniques like molecular docking studies have been employed to elucidate binding affinities and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s tetrahydropyran-methoxy group distinguishes it from halogenated (e.g., bromo in 42) or aryl-substituted (e.g., pyridin-3-yl in 40, 44) analogs . This group may confer improved solubility or steric effects compared to smaller substituents.
  • Synthetic Efficiency : Yields for analogs vary widely (60–100%), influenced by substituent reactivity. The tetrahydropyran group’s bulkiness in the target compound could reduce synthetic efficiency if steric hindrance occurs, though direct data are lacking.

Physicochemical Properties

  • Molecular Weight : The target compound’s inferred formula (C₁₉H₂₃N₃O₃) suggests a molecular weight of ~349.4 g/mol, higher than analogs like compound 42 (MW ~377.2 g/mol with HBr·H₂O).
  • Solubility : The tetrahydropyran-methoxy group’s oxygen atoms may enhance water solubility relative to halogenated analogs (e.g., 40, 41, 42), which rely on hydrochloride salts for solubility .

Broader Context of Pyridine Derivatives

–6 catalog pyridine derivatives with diverse substituents (e.g., trimethylsilyl, nitro, halogen). For example:

  • 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide ( ): The trimethylsilyl group contrasts with the target compound’s tetrahydropyran, highlighting trade-offs between steric bulk and electronic effects.
  • 3-Chloro-5-nitropyridin-4-ol ( ): Demonstrates the prevalence of nitro and halogen substituents in pyridine-based compounds, which are absent in the target compound.

Biological Activity

N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound that combines a pyridine moiety with a tetrahydropyran structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its structural features that may interact with various biological targets.

  • Molecular Formula : C18H21N3O3
  • Molecular Weight : 327.384 g/mol
  • CAS Number : 2034241-68-2

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. Key areas of interest include:

  • Anticancer Activity :
    • The compound has been explored for its potential as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy. NAMPT plays a crucial role in the NAD+ biosynthesis pathway, which is often upregulated in cancer cells to support their metabolic demands .
    • In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that the compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated. Its structural similarity to known anti-inflammatory agents supports this hypothesis.
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation .

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:

  • Enzymes : Inhibition of NAMPT and other enzymes involved in metabolic pathways.
  • Receptors : Potential interaction with receptors involved in inflammation and pain signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of NAMPT; reduced cell proliferation
Anti-inflammatoryModulation of inflammatory cytokines
NeuroprotectivePotential effects on neurotransmitter systems

Case Study: Anticancer Efficacy

In a study examining the efficacy of various nicotinamide derivatives, this compound was shown to significantly reduce the viability of cancer cells in vitro. The mechanism was attributed to the inhibition of NAD+ biosynthesis, leading to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the nicotinamide core with substituted pyridine and tetrahydro-2H-pyran-4-yl methoxy groups?

  • Methodological Answer : The synthesis typically involves coupling a halogenated nicotinamide derivative (e.g., 6-bromonicotinamide) with a 3-methylpyridin-2-amine via Buchwald-Hartwig amination or nucleophilic aromatic substitution. The tetrahydro-2H-pyran-4-yl methoxy group is introduced through Mitsunobu reactions or SN2 substitutions using pre-functionalized tetrahydro-2H-pyran-4-yl methanol (e.g., iodinated intermediates, as in ). Key intermediates include tert-butyl-protected pyridine alcohols and halogenated nicotinamides, with yields optimized via palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons in the pyridine and nicotinamide rings appear between δ 6.5–8.5 ppm, while the tetrahydro-2H-pyran methoxy protons resonate at δ 3.3–4.0 ppm.
  • HRMS (High-Resolution Mass Spectrometry) : Validates the molecular formula (e.g., C₁₈H₂₁N₃O₃ requires m/z 327.1582).
  • HPLC-PDA : Ensures >95% purity using a C18 column (acetonitrile/water gradient) .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Methodological Answer :

  • Enzymatic assays : For autotaxin (ATX) inhibition, use FS-3 substrate to measure lysophosphatidic acid (LPA) production (IC₅₀ determination).
  • Cellular assays : THP-1 monocytes can assess anti-inflammatory activity via IL-6 suppression ( ).
  • Binding assays : Surface plasmon resonance (SPR) quantifies target engagement kinetics (kon/koff) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between high in vitro potency and poor in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma exposure (AUC, Cmax) in rodents via LC-MS/MS. Low oral bioavailability may necessitate prodrug strategies (e.g., esterification of the methoxy group, as in ).
  • Metabolite identification : Use HRMS to detect phase I/II metabolites in liver microsomes.
  • Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs .

Q. What computational approaches predict the compound’s binding mode to autotaxin (ATX)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with ATX’s crystal structure (PDB: 2XRG) to identify hydrogen bonds with Thr209 and hydrophobic interactions with the hydrophobic pocket.
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to evaluate binding stability.
  • Free energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., methoxy vs. ethoxy) on binding affinity .

Q. How can structure-activity relationship (SAR) studies optimize metabolic stability?

  • Methodological Answer :

  • Liver microsome assays : Compare t₁/₂ in human vs. rat microsomes. Fluorine substitution on pyridine (e.g., 3-fluoro analog in ) reduces CYP450-mediated oxidation.
  • LogP adjustments : Introduce polar groups (e.g., hydroxyl on tetrahydro-2H-pyran) to lower logP from ~3.5 to <2.5, enhancing solubility.
  • Prodrug design : Mask the methoxy group as a phosphate ester to improve absorption .

Q. What experimental designs address contradictory data in dose-response assays?

  • Methodological Answer :

  • Replicate validation : Perform triplicate runs with internal controls (e.g., reference inhibitors from ).
  • Assay heterogeneity : Test across multiple cell lines (e.g., primary vs. immortalized cells) to rule out lineage-specific effects.
  • Orthogonal assays : Confirm ATX inhibition via malachite green phosphate detection alongside FS-3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.